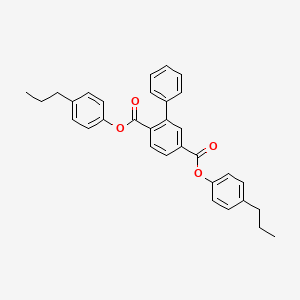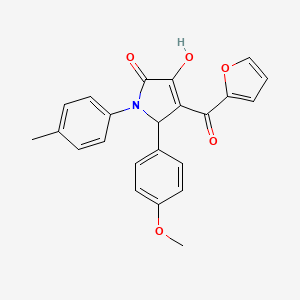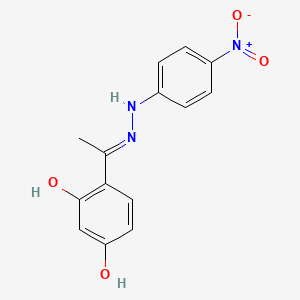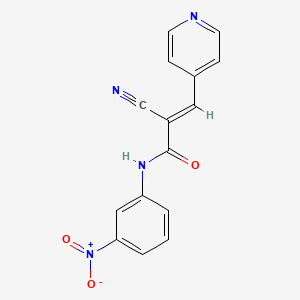
Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate is an organic compound that belongs to the class of aromatic dicarboxylates. This compound is characterized by its biphenyl core structure, which is substituted with two 4-propylphenyl groups and two carboxylate groups at the 2 and 5 positions. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate typically involves the reaction of biphenyl-2,5-dicarboxylic acid with 4-propylphenyl reagents under specific conditions. One common method is the esterification reaction, where biphenyl-2,5-dicarboxylic acid is reacted with 4-propylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core or the propylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of molecular interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers with specific mechanical and thermal properties
Mechanism of Action
The mechanism of action of Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins or other biomolecules. The carboxylate groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar in structure but lacks the propylphenyl groups.
Dimethyl 4,4’-biphenyldicarboxylate: A methyl ester derivative with different physical and chemical properties.
Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4’-biphenyldicarboxylate): A polymer with enhanced thermal and mechanical properties
Uniqueness
Bis(4-propylphenyl) biphenyl-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of propylphenyl groups enhances its solubility and interaction with hydrophobic environments, making it suitable for various applications .
Properties
Molecular Formula |
C32H30O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
bis(4-propylphenyl) 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H30O4/c1-3-8-23-12-17-27(18-13-23)35-31(33)26-16-21-29(30(22-26)25-10-6-5-7-11-25)32(34)36-28-19-14-24(9-4-2)15-20-28/h5-7,10-22H,3-4,8-9H2,1-2H3 |
InChI Key |
WBCVJCLZHLUFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10892680.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10892691.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10892692.png)
![N-{4-[4-(2-Methoxy-phenyl)-piperazine-1-carbonyl]-phenyl}-acetamide](/img/structure/B10892699.png)
![(4-Methylpiperazin-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10892704.png)
![2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892712.png)
![3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10892714.png)

![3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892726.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892740.png)
![17-(9H-xanthen-9-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10892758.png)
![N-(4-{[2-methoxy-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B10892766.png)
